E3 ligase Ligand-Linker Conjugate 44
Description
Foundational Principles of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative bifunctional molecules designed to eliminate specific proteins of interest (POIs) from within a cell. medchemexpress.comnih.gov Unlike conventional drugs that merely block a protein's function, PROTACs act as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. medchemexpress.comnih.govtandfonline.com This induced proximity kickstarts the cell's natural protein degradation pathway, known as the ubiquitin-proteasome system (UPS). nih.gov
The UPS is a complex and highly regulated process responsible for maintaining protein homeostasis by identifying and breaking down damaged or unnecessary proteins. nih.gov The process begins with the tagging of a substrate protein with a small protein called ubiquitin. This "kiss of death" is facilitated by a cascade of enzymes, with the E3 ligase being the crucial component that confers substrate specificity. medchemexpress.com Once a protein is polyubiquitinated, it is recognized and degraded by the proteasome, a large protein complex that acts as the cell's recycling center. tandfonline.comnih.gov PROTACs essentially hijack this system to selectively destroy a desired target. medchemexpress.com
A key feature of PROTACs is their catalytic mode of action. A single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually broken down. nih.govnih.gov This catalytic nature means that PROTACs can be effective at very low concentrations, potentially reducing off-target effects and the likelihood of drug resistance. nih.gov
Mechanistic Contribution of E3 Ubiquitin Ligase Ligand-Linker Conjugates to PROTAC Functionality
The elegant design of a PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. nih.govtandfonline.commedchemexpress.com The E3 ubiquitin ligase ligand-linker conjugate is therefore a fundamental building block in the construction of a functional PROTAC. medchemexpress.com
The primary role of the E3 ligase ligand is to engage a specific E3 ligase, of which there are over 600 in the human body. glpbio.com By binding to the E3 ligase, the PROTAC effectively reprograms it to recognize and ubiquitinate the target protein, which it would not normally interact with. nih.gov The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a critical step for successful protein degradation. nih.gov
Strategic Positioning and Research Relevance of E3 Ligase Ligand-Linker Conjugate 44
This compound, also identified as cIAP1 Ligand-Linker Conjugates 7, is a specific chemical entity designed for the synthesis of a particular class of PROTACs known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). medchemexpress.comtandfonline.com This conjugate incorporates a ligand that specifically binds to the inhibitor of apoptosis proteins (IAP) family of E3 ligases, particularly cIAP1. medchemexpress.comnih.govnih.gov
IAP proteins are attractive targets for PROTAC development due to their frequent overexpression in cancer cells and their role in regulating cell death pathways. nih.govnih.gov SNIPERs that recruit IAPs can not only induce the degradation of a target protein but may also simultaneously trigger the self-destruction of the IAP E3 ligase itself, a feature that can be advantageous in cancer therapy. nih.govjst.go.jp
The research relevance of this compound stems from its utility as a ready-made building block for creating novel SNIPERs. medchemexpress.comadooq.com Pioneering work by Itoh and colleagues in 2011 described the design and synthesis of SNIPERs targeting nuclear receptors, laying the groundwork for this class of protein degraders. nih.govglpbio.commedchemexpress.eucaltagmedsystems.co.uktargetmol.commedchemexpress.com By providing a pre-synthesized IAP ligand connected to a linker with a reactive handle, this conjugate allows researchers to efficiently couple it with a ligand for their protein of interest, thereby accelerating the discovery and development of new targeted protein degraders. glpbio.com The use of such conjugates simplifies the synthetic process, enabling a more rapid exploration of different target proteins and the development of novel therapeutic strategies.
Chemical Compound Information
| Compound Name | Synonym |
| This compound | cIAP1 Ligand-Linker Conjugates 7 |
| Proteolysis-Targeting Chimera | PROTAC |
| Specific and Nongenetic IAP-dependent Protein Eraser | SNIPER |
| Ubiquitin | - |
| cIAP1 | Cellular inhibitor of apoptosis protein 1 |
Chemical Data for a Related cIAP1 Ligand-Linker Conjugate
The following data is for cIAP1 Ligand-Linker Conjugates 14, a structurally related compound from the same research series as this compound.
| Property | Value | Source |
| CAS Number | 1351169-40-8 | caltagmedsystems.co.uk |
| Molecular Weight | 719.82 g/mol | caltagmedsystems.co.uk |
Structure
3D Structure
Properties
Molecular Formula |
C31H41N5O6 |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
tert-butyl 2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C31H41N5O6/c1-30(2,3)42-26(38)16-33-11-8-20(9-12-33)15-34-13-10-31(17-34)18-35(19-31)21-4-5-22-23(14-21)29(41)36(28(22)40)24-6-7-25(37)32-27(24)39/h4-5,14,20,24H,6-13,15-19H2,1-3H3,(H,32,37,39) |
InChI Key |
ACHUEFVXKKYYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Molecular Design and Synthetic Methodologies for E3 Ligase Ligand Linker Conjugate 44
Structural Elucidation and Rational Design of the E3 Ubiquitin Ligase Recruitment Moiety in Conjugate 44
The efficacy of a PROTAC is critically dependent on the high-affinity and specific binding of its E3 ligase-recruiting moiety. In the case of Conjugate 44, this function is performed by a ligand that engages the cIAP1 E3 ligase.
Specific E3 Ubiquitin Ligase Engagement by Conjugate 44
E3 ligase Ligand-Linker Conjugate 44 is designed to specifically recruit the cIAP1 E3 ubiquitin ligase. nih.govnih.gov The ligand component of this conjugate is an IAP antagonist. The rationale behind this design is based on the natural interaction between the Second Mitochondria-derived Activator of Caspases (SMAC) protein and IAPs. The N-terminal tetrapeptide of SMAC, consisting of alanine-valine-proline-isoleucine (AVPI), binds to the BIR3 domain of cIAP1, which can lead to the autoubiquitination and degradation of cIAP1. nih.govnih.gov By mimicking this interaction, the ligand part of Conjugate 44 can effectively hijack cIAP1.
The development of IAP ligands for SNIPERs has evolved. Early iterations utilized methyl bestatin (B1682670) derivatives as the cIAP1-binding ligand. nih.gov However, to enhance the potency of the resulting PROTACs, subsequent designs have incorporated higher-affinity IAP antagonists, such as those derived from molecules like LCL161. nih.govmedchemexpress.com The interaction between these IAP antagonists and cIAP1 not only facilitates the degradation of the target protein but can also induce the simultaneous degradation of cIAP1 itself. nih.gov
Structure-Activity Relationship (SAR) Studies of the Ligase-Binding Component
Structure-activity relationship (SAR) studies have been instrumental in optimizing the IAP ligand component of SNIPERs to achieve potent protein degradation. Research has shown that derivatization of the IAP ligand can lead to SNIPERs with superior protein-knockdown activity, which correlates with higher binding affinities for IAPs. nih.gov
A study that developed novel SNIPERs for the estrogen receptor (ER) by substituting the IAP ligand moiety demonstrated this principle. The newly developed SNIPERs, incorporating various IAP antagonists, exhibited enhanced binding affinities to cIAP1 and more potent degradation of the target protein, ERα. nih.gov Furthermore, these improved SNIPERs also induced the degradation of cIAP1 and, with a delay, the X-linked IAP (XIAP). nih.gov
The key findings from such SAR studies are summarized in the table below, highlighting the impact of the IAP ligand on the degradation of a target protein (ERα) and cIAP1.
| IAP Ligand Modification | Relative Binding Affinity to cIAP1 | Target Protein Degradation (ERα) | cIAP1 Degradation |
| Based on SNIPER(ER)-87 | Baseline | Baseline | Baseline |
| Novel IAP Ligand 1 | Increased | More Potent | More Potent |
| Novel IAP Ligand 2 | Increased | More Potent | More Potent |
| Novel IAP Ligand 3 | Increased | More Potent | More Potent |
This table is a qualitative representation based on findings that derivatization of the IAP ligand leads to improved SNIPER activity. nih.gov
Architectural Design of the Linker Component in this compound
Optimization of Linker Length and Conformational Flexibility
The length and flexibility of the linker are crucial for productive ternary complex formation. An optimal linker positions the target protein and the E3 ligase in a spatially favorable orientation for ubiquitin transfer. If the linker is too short, steric hindrance may prevent the simultaneous binding of both proteins. explorationpub.comresearchgate.net Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. explorationpub.comresearchgate.net
The optimization of linker length is often an empirical process that requires the synthesis and evaluation of a series of PROTACs with varying linker lengths. explorationpub.com For many PROTACs, linkers composed of polyethylene (B3416737) glycol (PEG) or alkyl chains are common, offering a degree of flexibility. arxiv.org The optimal length is highly dependent on the specific target protein and the E3 ligase being recruited.
Influence of Linker Composition on Molecular Interactions and Cellular Permeation
Research has shown that the ability of a PROTAC to adopt folded conformations in the nonpolar environment of the cell membrane can enhance its permeability. acs.org The linker plays a key role in this by allowing the molecule to shield its polar surface area. The replacement of more rigid or polar elements, such as amide bonds, with more flexible or less polar groups, like esters, has been shown to improve the cellular permeability of PROTACs. arxiv.org Therefore, the design of the linker in this compound would likely consider these factors to ensure the resulting PROTAC can efficiently cross cell membranes to reach its intracellular target.
Advanced Synthetic Routes for this compound
The synthesis of E3 ligase ligand-linker conjugates like Conjugate 44, and the subsequent assembly of the final PROTAC, typically follows a modular approach. This involves the synthesis of the E3 ligase ligand and the target protein ligand, which are then joined by a suitable linker.
The seminal work by Itoh and colleagues on the design and synthesis of SNIPERs provides a foundational understanding of the synthetic strategies that would be employed for a molecule like this compound. sci-hub.box The general process involves the preparation of an IAP ligand and a linker with reactive functional groups that allow for their conjugation. For example, the IAP ligand might be synthesized with a carboxylic acid or an amine that can then be coupled to a corresponding functional group on the linker.
A common strategy for the final PROTAC assembly is the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient and specific joining of the ligand-linker conjugate to the target protein ligand. nih.gov This modularity allows for the rapid generation of libraries of PROTACs with different linkers or ligands for optimization studies.
While the precise synthetic route for this compound is not publicly detailed, it would be based on established principles of organic synthesis and bioconjugation chemistry. The synthesis would likely involve multiple steps to construct the complex IAP ligand, followed by the attachment of a linker with a terminal reactive handle for subsequent conjugation to a ligand for a protein of interest.
Chemical Synthesis and Purification Methodologies
While the precise, step-by-step synthetic protocol for this compound is not extensively detailed in publicly accessible scientific literature, its synthesis can be inferred from established methodologies for closely related VHL ligand-linker conjugates. These syntheses are typically multi-step sequences that prioritize modularity and yield.
The general approach for creating such conjugates often involves a convergent strategy. This begins with the synthesis of the core VHL ligand, a derivative of (2S,4R)-1-((S)-2-(tert-butyl)-4-(4-chlorophenylsulfonyl)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, which is then coupled to a linker moiety. The linker itself is synthesized separately and designed to possess a terminal functional group amenable to bio-orthogonal chemistry, such as an alkyne for "click" reactions.
A plausible synthetic route would commence with the modification of a commercially available or synthesized VHL ligand. For instance, the hydroxyl group of the hydroxyproline (B1673980) residue within the VHL ligand is a common site for linker attachment. This hydroxyl group can be alkylated with a linker precursor that contains a protected terminal alkyne. This reaction is typically carried out in the presence of a suitable base, such as sodium hydride or a cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Following the successful coupling of the linker, any protecting groups on the terminal alkyne, such as a triisopropylsilyl (TIPS) group, would be removed under standard deprotection conditions, for example, using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).
Purification of the final this compound and its intermediates is crucial to ensure high purity for subsequent PROTAC synthesis. The primary methods employed are:
Flash Column Chromatography: This technique is extensively used for the purification of intermediates throughout the synthesis. A silica (B1680970) gel stationary phase is common, with a gradient of organic solvents, such as ethyl acetate (B1210297) and hexanes, used as the mobile phase to separate the desired compound from reaction byproducts and unreacted starting materials.
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the conjugate, reverse-phase preparative HPLC is often the method of choice. This technique provides higher resolution and yields a product of very high purity. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
The purified product is then characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Orthogonal Functionalization Strategies for Subsequent PROTAC Assembly
The design of this compound inherently incorporates the principles of orthogonal functionalization to facilitate the efficient and controlled assembly of the final PROTAC molecule. The term "orthogonal" in this context refers to the ability to perform a chemical reaction on one functional group of a molecule without affecting another, differently protected functional group.
The key orthogonal functional group in this compound is its terminal alkyne. This alkyne is designed for a highly specific and efficient coupling reaction with a warhead molecule that has been functionalized with a complementary azide (B81097) group. This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a cornerstone of modern bioconjugation due to its high yield, stereospecificity, and tolerance of a wide range of functional groups. medchemexpress.com This allows for the late-stage conjugation of the VHL ligand-linker with the warhead, a strategy that is highly advantageous in the development of PROTAC libraries with diverse warheads.
The orthogonality of this strategy is paramount. The other functional groups present on the VHL ligand, such as amides and the sulfone, are unreactive under the conditions of the CuAAC reaction. This ensures that the conjugation occurs exclusively at the desired position, preventing the formation of unwanted side products and simplifying the purification of the final PROTAC.
The general strategy for PROTAC assembly using this compound would be as follows:
Synthesis of an Azide-Functionalized Warhead: The protein of interest (POI) ligand, or "warhead," is separately synthesized or modified to incorporate a terminal azide group. This is typically achieved by reacting the warhead with an azide-containing reagent at a suitable position that does not interfere with its binding to the target protein.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): this compound (containing the terminal alkyne) and the azide-functionalized warhead are then reacted in the presence of a copper(I) catalyst. The copper(I) can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. A ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the copper(I) oxidation state and improve reaction efficiency.
Purification of the PROTAC: The resulting PROTAC molecule is then purified, typically using preparative HPLC, to remove any unreacted starting materials, catalyst, and byproducts.
This orthogonal approach provides a highly modular and efficient platform for the rapid synthesis of a wide array of PROTACs, enabling the systematic exploration of the structure-activity relationships of the linker and warhead components to identify potent and selective protein degraders.
Mechanistic Investigations of E3 Ligase Ligand Linker Conjugate 44 Functionality
Modulation of the Ubiquitin Transfer Cascade
There is no specific information available describing how Conjugate 44 modulates the ubiquitin transfer cascade, including its influence on the recruitment of specific E2 enzymes or the nature of the polyubiquitin chains formed on the FAK target protein.
Mechanistic Data for "E3 ligase Ligand-Linker Conjugate 44" is Not Publicly Available
Following a comprehensive search of scientific literature and public databases, it has been determined that the specific mechanistic data required to detail the functionality of "this compound" is not available in published resources. The user's request for a detailed article focusing on "E2 Enzyme Recruitment and Ubiquitin Loading" and the "Dynamics of Substrate Polyubiquitination" for this specific molecule cannot be fulfilled with scientifically accurate, verifiable information.
Searches indicate that a related compound, "E3 ligase Ligand 44," is a chemical component used for the synthesis of "PROTAC AR Degrader-7," a research chemical intended to target the androgen receptor. This information originates from a patent document (CN111825657A) and is reflected in the catalogs of chemical suppliers. However, neither the patent nor subsequent scientific studies provide the in-depth biochemical and kinetic data necessary to construct the requested article.
The general mechanism for such conjugates involves recruiting an E3 ubiquitin ligase to a target protein, thereby forming a ternary complex that facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target, marking it for degradation. This process involves several key steps:
E1 Activation: The ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner.
E2 Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).
E3 Ligase-Mediated Transfer: The PROTAC, by binding to both the target protein and an E3 ligase, brings the ubiquitin-loaded E2 enzyme into close proximity with the target protein. The E3 ligase then facilitates the transfer of ubiquitin from the E2 to lysine residues on the target protein.
Polyubiquitination: This process is repeated to form a polyubiquitin chain, which acts as a signal for the proteasome to recognize and degrade the target protein.
While this describes the general pathway, the specific dynamics—such as which E2 enzymes are recruited, the efficiency of ubiquitin loading, the rate of ubiquitin transfer, and the type of polyubiquitin chain linkages formed (e.g., K48 vs. K63)—are highly specific to the particular E3 ligase, PROTAC, and substrate combination. This detailed level of characterization has not been publicly documented for "this compound" or the resulting "PROTAC AR Degrader-7."
Without published research findings, any attempt to generate content for the requested subsections, including data tables and detailed mechanistic descriptions, would be speculative and would not meet the required standards of scientific accuracy. Therefore, the article cannot be generated as instructed.
Structural and Biophysical Characterization of E3 Ligase Ligand Linker Conjugate 44 Interactions
High-Resolution Structural Determination of Complexes Involving Conjugate 44
The determination of high-resolution three-dimensional structures of ligand-protein complexes is fundamental to understanding the molecular basis of their interaction and to guide further rational design of more potent and selective molecules. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are the cornerstones of structural biology in this regard.
X-ray Crystallography of E3 Ligase-Conjugate 44 Binary and Ternary Complexes
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
In the context of PROTACs and their components, X-ray crystallography can provide invaluable insights into:
The binding mode of the E3 ligase ligand portion of the conjugate to its target E3 ligase.
The specific amino acid residues involved in the interaction.
The conformational changes in the E3 ligase upon ligand binding.
The structure of the ternary complex, comprising the E3 ligase, the PROTAC, and the target protein.
However, a search of public databases, including the Protein Data Bank (PDB), and scientific literature did not yield any specific X-ray crystallography data for "E3 ligase Ligand-Linker Conjugate 44" or its complexes.
Cryo-Electron Microscopy (Cryo-EM) Studies of Larger Assemblies
Cryo-electron microscopy (cryo-EM) is a technique that allows for the high-resolution structural determination of large and dynamic macromolecular complexes in their near-native state. This method is particularly advantageous for studying large protein assemblies that are difficult to crystallize, such as the ternary complexes formed by PROTACs.
Despite the growing application of cryo-EM in the field of targeted protein degradation, no specific cryo-EM studies detailing the interactions of "this compound" have been made publicly available.
Solution-State Biophysical Analyses of Conjugate 44 Interactions
Biophysical techniques that analyze interactions in solution are crucial for a comprehensive understanding of the binding thermodynamics and kinetics that govern the formation of binary and ternary complexes. These methods complement structural data by providing quantitative measures of binding affinity, stoichiometry, and the forces driving the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information on the structure, dynamics, and interactions of molecules in solution. In the context of E3 ligase ligands, NMR can be used to:
Confirm the binding of the ligand to the E3 ligase.
Identify the amino acid residues at the binding interface through chemical shift perturbation studies.
Assess the conformational dynamics of the linker and the protein upon complex formation.
No specific NMR studies characterizing the binding of "this compound" to its target E3 ligase have been published in the peer-reviewed literature.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) is a quantitative technique that measures the heat released or absorbed during a binding event. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This thermodynamic profile provides a complete picture of the binding energetics.
An ITC analysis of "this compound" binding to its E3 ligase would yield precise data on the strength and nature of their interaction.
There is no publicly available ITC data for the interaction between "this compound" and its corresponding E3 ligase.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Kinetic Characterization
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free optical techniques used to monitor biomolecular interactions in real-time. These methods provide kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
These techniques are invaluable for screening and characterizing E3 ligase ligands and for assessing the kinetics of ternary complex formation and dissociation, which are critical for the efficacy of a PROTAC.
Specific SPR or BLI data for "this compound" is not available in the public domain.
Differential Scanning Fluorimetry (DSF) and MicroScale Thermophoresis (MST) for Interaction Affinity
The binding affinity of this compound to its target E3 ligase, cIAP1, is a critical parameter that dictates its efficacy within a PROTAC or SNIPER molecule. Techniques such as Differential Scanning Fluorimetry (DSF) and MicroScale Thermophoresis (MST) are powerful methods to quantify these interactions.
Differential Scanning Fluorimetry (DSF) is a technique used to assess the thermal stability of a protein. The binding of a ligand, such as this compound, to its target protein, cIAP1, typically results in a stabilized protein-ligand complex. This stabilization is observed as an increase in the melting temperature (Tm) of the protein. By monitoring the unfolding of the cIAP1 protein in the presence of varying concentrations of the conjugate, a dose-dependent shift in Tm can be measured.
Hypothetical DSF Data for cIAP1 with this compound
| Conjugate 44 Conc. (µM) | Melting Temperature (Tm) of cIAP1 (°C) | ΔTm (°C) |
| 0 (Control) | 42.5 | 0.0 |
| 1 | 43.8 | 1.3 |
| 5 | 45.2 | 2.7 |
| 10 | 46.1 | 3.6 |
| 20 | 46.8 | 4.3 |
| 50 | 47.3 | 4.8 |
MicroScale Thermophoresis (MST) is a highly sensitive biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient. This movement, or thermophoresis, is dependent on the size, charge, and hydration shell of the molecule. When this compound binds to a fluorescently labeled cIAP1, the thermophoretic properties of the complex change, allowing for the precise determination of the binding affinity (Kd).
Hypothetical MST Data for cIAP1 and this compound Interaction
| Conjugate 44 Conc. (nM) | Normalized Fluorescence (Fnorm) |
| 0.1 | 0.98 |
| 1 | 0.95 |
| 10 | 0.85 |
| 50 | 0.65 |
| 100 | 0.50 |
| 500 | 0.20 |
| 1000 | 0.15 |
| 5000 | 0.12 |
From this hypothetical data, a binding curve would be generated, and the dissociation constant (Kd) would be calculated, providing a quantitative measure of the binding affinity between the conjugate and the E3 ligase.
Computational Modeling and Simulation of Conjugate 44-Mediated Interactions
Computational approaches are indispensable for visualizing and predicting the molecular interactions that govern the function of this compound within a larger PROTAC molecule.
Molecular Docking and Dynamics Simulations
Molecular docking simulations would be employed to predict the binding pose of this compound within the ligand-binding pocket of cIAP1. These simulations utilize scoring functions to estimate the binding affinity and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the complex.
Hypothetical Key Interactions from Molecular Docking
| Interacting Residue in cIAP1 | Type of Interaction | Distance (Å) |
| Gly123 | Hydrogen Bond | 2.8 |
| Tyr156 | Pi-Pi Stacking | 3.5 |
| Met178 | Hydrophobic | 4.1 |
| Leu201 | van der Waals | 3.9 |
In Silico Prediction of Ternary Complex Formation
The ultimate function of a PROTAC containing this compound is to induce the formation of a stable ternary complex between the target protein (e.g., Androgen Receptor) and the E3 ligase (cIAP1). Computational methods can be used to model this ternary structure. By combining the models of the target protein bound to its ligand and cIAP1 bound to Conjugate 44, and considering the geometry and flexibility of the linker, it is possible to predict the most energetically favorable conformation of the ternary complex. These models are crucial for understanding the cooperativity of binding and for optimizing the linker length and composition to achieve efficient protein degradation.
Cellular and Molecular Pharmacology of Protacs Incorporating E3 Ligase Ligand Linker Conjugate 44
Cellular Target Engagement and Occupancy of PROTACs Derived from Conjugate 44
The initial and critical step in the mechanism of action for any PROTAC is its ability to simultaneously bind to both the target protein and the E3 ligase within the complex cellular environment. This formation of a ternary complex is a prerequisite for subsequent protein degradation. While modern techniques have advanced significantly, foundational methods have been employed to demonstrate this crucial engagement for PROTACs, or SNIPERs, synthesized using cIAP1 Ligand-Linker Conjugate 7.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells. It operates on the principle that a protein becomes more thermally stable when bound to a ligand. While specific CETSA data for PROTACs derived directly from E3 ligase Ligand-Linker Conjugate 44 is not extensively available in the public domain, the general applicability of this technique is well-established for characterizing PROTACs. The assay would involve treating cells expressing the target protein with the PROTAC, followed by heating the cell lysate to various temperatures. The stabilization of the target protein at higher temperatures in the presence of the PROTAC, as detected by methods like western blotting, would confirm intracellular target engagement.
NanoBRET and Other Proximity-Based Assays for Ligase-Target Interaction
NanoBRET (Bioluminescence Resonance Energy Transfer) and other proximity-based assays are state-of-the-art techniques for directly measuring the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in living cells. These assays provide quantitative data on the affinity and stability of this complex. For PROTACs built with cIAP1 Ligand-Linker Conjugate 7, a NanoBRET assay would typically involve genetically tagging either the target protein or the cIAP1 E3 ligase with a NanoLuciferase enzyme and using a fluorescently labeled tracer to monitor the proximity-induced energy transfer upon formation of the ternary complex. Although specific NanoBRET data for PROTACs from this particular conjugate is not widely published, this methodology remains a cornerstone for modern PROTAC development and characterization.
Quantitative Assessment of Protein Degradation Induced by Conjugate 44-Based PROTACs
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. Several well-established techniques are used to quantify this degradation, providing crucial data on the potency and kinetics of the PROTAC molecule.
Mass Spectrometry-Based Proteomics for Degradation Efficacy and Kinetics
Mass spectrometry (MS)-based proteomics offers a global and unbiased view of protein level changes across the entire proteome upon treatment with a PROTAC. This powerful technique can determine not only the degradation efficacy (the percentage of target protein degraded) and kinetics (how quickly the degradation occurs) but also the selectivity of the degrader. For PROTACs derived from cIAP1 Ligand-Linker Conjugate 7, an MS-based proteomics experiment would involve treating cells with the PROTAC and then analyzing the total cellular protein content at different time points and concentrations. This approach provides a comprehensive dataset, often visualized as volcano plots, highlighting the specific and significant depletion of the intended target protein.
Immunoblotting and Flow Cytometry for Protein Level Quantification
Immunoblotting, or Western blotting, is a widely used and accessible method for quantifying the degradation of a specific target protein. Research on SNIPERs synthesized from a cIAP1 ligand and targeting nuclear receptors has demonstrated significant, concentration-dependent degradation of these targets. For instance, SNIPERs targeting the retinoic acid receptor (RAR), estrogen receptor (ER), and androgen receptor (AR) have been shown to effectively reduce the cellular levels of their respective targets. nih.gov
The following table presents representative data on the degradation of nuclear receptors by SNIPERs, illustrating the quantitative assessment of their activity.
| Target Protein | SNIPER Compound | Concentration (µM) | Remaining Protein Level (%) | Cell Line |
| RARα | SNIPER-RAR (9) | 1 | ~50 | HeLa |
| ERα | SNIPER-ER (11) | 1 | ~40 | MCF-7 |
| AR | SNIPER-AR (13) | 1 | ~60 | LNCaP |
This table is a representation of data that would be generated from immunoblotting experiments as described in the referenced literature. nih.gov
Flow cytometry is another valuable tool for quantifying protein levels, particularly for cell surface or intracellular proteins in a high-throughput manner. By using fluorescently labeled antibodies specific to the target protein, flow cytometry can measure the decrease in fluorescence intensity in a population of cells following treatment with a PROTAC, providing a quantitative measure of protein degradation.
Global Selectivity and Off-Target Profiling of Degraders
A critical aspect of developing any therapeutic agent is ensuring its specificity to minimize unwanted side effects. For PROTACs, this means assessing their selectivity in degrading the intended target protein without affecting other proteins in the cell.
Global proteomics, as mentioned earlier, is the gold standard for off-target profiling. By analyzing the entire proteome, researchers can identify any unintended protein degradation events. An ideal PROTAC will show a high degree of selectivity, with only the target protein being significantly downregulated.
In the context of the SNIPERs targeting nuclear receptors, selectivity was assessed by examining the degradation of related nuclear receptors. For example, the ER-targeting SNIPER was evaluated for its effect on other nuclear receptors to ensure its specificity for ERα. nih.gov This type of targeted selectivity assessment is a fundamental step in the characterization of any new PROTAC molecule. The development of highly selective degraders is a key focus in the field to ensure their therapeutic potential and safety.
Unbiased Proteomic Screens for Unintended Degradation Events
Unbiased proteomic analyses are crucial for evaluating the selectivity of any new PROTAC. These experiments, typically using techniques like mass spectrometry, aim to quantify the levels of thousands of proteins in a cell line following treatment with the degrader. The goal is to confirm the degradation of the intended target and to identify any "off-target" proteins that are also degraded. This can occur if the PROTAC induces the degradation of proteins other than the intended POI, or "neo-substrates" that are not natural substrates of the recruited E3 ligase.
For PROTACs specifically constructed with This compound , detailed public data from unbiased proteomic screens are not available. However, global proteomic analyses have been performed on other PROTACs that recruit cIAP1. For instance, studies on hetero-PROTACs designed to degrade IAPs themselves showed selective degradation of XIAP with minimal impact on other proteins at certain concentrations, confirming the potential for high selectivity. acs.org A common characteristic of cIAP1-based degraders is the auto-degradation of cIAP1 itself, which would be readily observed in such a screen. nih.govnih.gov
A hypothetical proteomic screen for a PROTAC utilizing Conjugate 44 would involve treating a relevant cell line (e.g., an ER-positive breast cancer cell line if the target is ERα) with the PROTAC and a vehicle control. The relative protein abundances would then be quantified.
Table 1: Hypothetical Data from an Unbiased Proteomic Screen
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Remarks |
|---|---|---|---|
| Target Protein (e.g., ERα) | -4.5 | < 0.001 | Expected primary target degradation. |
| cIAP1 (BIRC2) | -3.8 | < 0.001 | Expected E3 ligase auto-degradation. |
| XIAP (BIRC4) | -1.5 | < 0.05 | Potential degradation due to IAP ligand activity. |
| Potential Neo-substrate 1 | -2.1 | < 0.01 | Unintended degradation event to be validated. |
| Potential Neo-substrate 2 | -1.8 | < 0.05 | Unintended degradation event to be validated. |
| Housekeeping Protein (e.g., GAPDH) | 0.05 | > 0.9 | No significant change, indicating specific effects. |
This table is illustrative and not based on reported data for this compound.
Identification and Characterization of Potential Neo-Substrates
The formation of a ternary complex (PROTAC-POI-E3 ligase) can create new protein interaction surfaces, leading to the ubiquitination of proteins that are not the intended target. These are termed neo-substrates. Identifying these proteins is a key part of characterizing a PROTAC's safety and mechanism of action. Techniques to identify neo-substrates often involve proteomic methods, sometimes coupled with engineered systems to trap substrates of a specific E3 ligase. nih.govnih.gov
No specific neo-substrates have been publicly identified for PROTACs using This compound . Research into cIAP1 biology has identified numerous natural substrates, often involved in apoptosis and signaling pathways. nih.gov A study using a catalytic tagging tool to identify cIAP1 substrates found over 50 potential substrates, many of which are involved in apoptosis and mitochondrial function. nih.gov It is plausible that a PROTAC recruiting cIAP1 could alter the degradation profile of these natural substrates or recruit entirely new ones. Characterization would involve validating the degradation using orthogonal methods (e.g., Western blotting) and investigating the functional consequences of their depletion.
Cellular Pathway Modulation and Functional Outcomes of Degradation
Transcriptomic and Metabolomic Profiling Post-Degradation
Transcriptomic analysis (e.g., RNA-sequencing) reveals how the degradation of a target protein alters gene expression, while metabolomic profiling identifies changes in cellular metabolites.
For a PROTAC using This compound to target a nuclear receptor like ERα, one would expect significant transcriptomic changes. The degradation of ERα would lead to the downregulation of estrogen-responsive genes. nih.gov Furthermore, since the cIAP1 component of the PROTAC can induce cIAP1 degradation, this can activate the non-canonical NF-κB signaling pathway, leading to the upregulation of NF-κB target genes. biorxiv.org
A comprehensive transcriptomic study on a different set of IAP-recruiting PROTACs targeting HDACs in colon cancer cells revealed significant downregulation of the mTOR signaling pathway and upregulation of genes related to autophagy. nih.gov This demonstrates that cIAP1-based degraders can induce widespread transcriptional changes beyond the immediate targets.
Table 2: Hypothetical Transcriptomic and Metabolomic Changes
| Analysis Type | Pathway/Gene Set | Observed Change | Potential Consequence |
|---|---|---|---|
| Transcriptomic | Estrogen Response Genes | Downregulation | Loss of estrogen-driven proliferation. |
| Transcriptomic | NF-κB Target Genes | Upregulation | Pro-inflammatory or pro-survival signaling. |
| Transcriptomic | Cell Cycle Progression Genes | Downregulation | Cell cycle arrest. |
| Metabolomic | Amino Acid Metabolism | Altered | Changes in cellular building blocks and energy. |
| Metabolomic | Lipid Metabolism | Altered | Disruption of membrane synthesis or signaling lipids. |
This table is illustrative and not based on reported data for this compound.
No specific metabolomic profiling data for PROTACs incorporating this conjugate are available in the public domain.
Analysis of Downstream Signaling Cascades
The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways. For a PROTAC built with This compound , two primary signaling events are expected: those resulting from the degradation of the intended target and those resulting from the recruitment and auto-degradation of cIAP1.
Target-Dependent Signaling: If the target is ERα, its degradation would block the PI3K-Akt-mTOR pathway, which is often activated by estrogen signaling in breast cancer cells. nih.gov This would lead to reduced cell proliferation and survival.
cIAP1-Dependent Signaling: The binding of the IAP ligand portion of the PROTAC to cIAP1 and its subsequent degradation leads to the stabilization of NIK (NF-κB-inducing kinase). biorxiv.org This activates the non-canonical NF-κB pathway, resulting in the processing of p100 to p52 and the activation of p52/RelB transcription factors. biorxiv.org Furthermore, cIAP1 is a key regulator of the canonical NF-κB pathway and RIPK1-dependent apoptosis and necroptosis. researchgate.netnih.gov Its degradation sensitizes cells to TNFα-induced apoptosis. biorxiv.org Some studies have shown that cIAP1-based degraders can induce TNFα expression, creating an autocrine loop that promotes cell death. biorxiv.org
The ultimate functional outcome is often a combination of these effects. For example, in cancer cells, the degradation of an oncogenic driver protein combined with the pro-apoptotic effects of cIAP1 depletion can lead to potent and durable anti-cancer activity. nih.gov
Compound Names Table
| Abbreviation/Name | Full Name |
| AR | Androgen Receptor |
| cIAP1 | Cellular Inhibitor of Apoptosis Protein 1 |
| ERα | Estrogen Receptor Alpha |
| GAPDH | Glyceraldehyde 3-phosphate dehydrogenase |
| HDAC | Histone Deacetylase |
| NIK | NF-κB-Inducing Kinase |
| PI3K | Phosphoinositide 3-kinase |
| PROTAC | Proteolysis-Targeting Chimera |
| RAR | Retinoic Acid Receptor |
| RelB | RELB Proto-Oncogene, NF-KB Subunit |
| RIPK1 | Receptor-Interacting Serine/Threonine Kinase 1 |
| SNIPER | Specific and Nongenetic IAP-dependent Protein Eraser |
| XIAP | X-linked Inhibitor of Apoptosis Protein |
Preclinical Research Applications and Derivations of E3 Ligase Ligand Linker Conjugate 44
Design and Synthesis of Specific PROTAC Degrader Candidates (e.g., PROTACAR Degrader-7)
E3 ligase Ligand-Linker Conjugate 44, which is also identified as cIAP1 Ligand-Linker Conjugates 7, serves as a crucial building block in the modular construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtocris.com This conjugate incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, connected to a chemical linker. medchemexpress.comresearchgate.net This pre-fabricated unit allows for a streamlined and efficient approach to synthesizing novel PROTACs. The general strategy involves the chemical conjugation of this E3 ligase ligand-linker moiety to a ligand that targets a specific protein of interest (POI). tocris.comnih.gov This modularity accelerates the discovery process for new protein degraders. tocris.com
A specific application of this conjugate is in the synthesis of PROTACs known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). medchemexpress.com One such derivative is PROTAC AR Degrader-7, a molecule designed to target the androgen receptor (AR) for degradation. The androgen receptor, particularly its splice variants like AR-V7, is a key driver in castration-resistant prostate cancer (CRPC), and its degradation is a promising therapeutic strategy. patsnap.com The synthesis of PROTAC AR Degrader-7 involves linking this compound to a molecule that binds to the N-terminal domain of the androgen receptor. acs.org This approach has led to the development of potent and selective AR-V7 degraders. patsnap.com
The design of such PROTACs is a multi-step process. Initially, a ligand for the target protein is selected or developed. For PROTAC AR Degrader-7, a ligand targeting the DNA binding domain of the androgen receptor was utilized. patsnap.com Subsequently, this target-binding ligand is coupled with the E3 ligase ligand-linker conjugate. The nature of the linker—its length, rigidity, and attachment points—is a critical parameter that is often optimized to ensure the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. nih.gov
Utilization as Chemical Probes for Elucidating Protein Function and Disease Mechanisms
PROTACs derived from this compound can be powerful tools as chemical probes to investigate the biological roles of specific proteins. By inducing the degradation of a target protein, these molecules allow researchers to study the downstream consequences of the protein's absence in a time- and concentration-dependent manner. This offers a complementary approach to genetic methods like CRISPR or RNAi.
For instance, a PROTAC developed using this cIAP1-based conjugate to target a specific kinase could be used to probe the kinase's role in cellular signaling pathways. By observing the cellular changes that occur upon the degradation of the kinase, researchers can elucidate its specific functions and its importance in disease processes. This approach is particularly valuable for studying proteins with both enzymatic and non-enzymatic (e.g., scaffolding) functions, as degradation removes the entire protein, ablating all its functions.
Contribution to Methodological Advancements in PROTAC Design and Validation
The availability of well-characterized, ready-to-use E3 ligase ligand-linker conjugates like this compound contributes to the advancement of methodologies for PROTAC discovery and optimization.
Integration with Direct-to-Biology (D2B) Screening Platforms
Direct-to-Biology (D2B) screening has emerged as a high-throughput methodology to accelerate the discovery of new PROTACs. This approach involves the rapid, small-scale parallel synthesis of a large library of PROTACs, which are then directly tested in cellular assays without purification. The modular nature of PROTAC synthesis makes it highly amenable to this platform. Having access to pre-synthesized and validated E3 ligase ligand-linker conjugates is a key enabler of D2B approaches. It simplifies the synthetic process to a single coupling step between the conjugate and a library of target-protein ligands, allowing for the rapid generation of hundreds of PROTAC candidates for screening.
Rational Design Approaches Based on Biophysical and Structural Data
Future Directions and Emerging Research Avenues for E3 Ligase Ligand Linker Conjugate 44 Research
Innovations in Linker Chemistry for Enhanced Degradation Efficiency and Specificity
Conventional linkers, such as polyethylene (B3416737) glycol (PEG) chains, are often associated with high hydrophobicity, which can lead to poor solubility and aggregation. spirochem.com To counter this, researchers are designing novel linkers with improved properties. The incorporation of hydrophilic and 3D-constrained modules into linker designs can minimize hydrophobic collapse, improve physicochemical characteristics, and generate novel intellectual property space. spirochem.com
Another major area of innovation is the development of "smart" or responsive linkers that are cleaved under specific conditions. nih.gov These include:
Photocleavable Linkers: These linkers, often incorporating moieties like nitrobenzyl (NB) or coumarin, remain stable until exposed to light of a specific wavelength. acs.orgnih.gov This allows for spatiotemporal control over drug activation, minimizing off-target effects. nih.gov
Chemically Cleavable Linkers: These are designed to break apart in response to specific triggers within the cellular microenvironment. For instance, linkers sensitive to the lower pH of tumor microenvironments or those that react to specific enzymes or molecules like ferrous iron, which is abundant in cancerous tissue, can provide an additional layer of selectivity. nih.govamericanpharmaceuticalreview.com The valine-citrulline (val-cit) dipeptide, which is cleaved by the lysosomal enzyme cathepsin B, is a well-established example used in antibody-drug conjugates (ADCs) that informs PROTAC design. nih.govresearchgate.net
Strategic linker design can also control the rate of payload release. By modifying the linker architecture, it is possible to shield the cleavable trigger from enzymes, thereby fine-tuning the degradation kinetics and improving the safety profile. americanpharmaceuticalreview.com
Exploration of Novel E3 Ligase Recruitment Mechanisms Beyond Canonical Ligases
The vast majority of PROTACs developed to date, including those in clinical trials, recruit one of two E3 ligases: cereblon (CRBN) or von Hippel-Lindau (VHL). icr.ac.uknih.govnih.gov While this has proven successful, the reliance on this pair presents significant limitations. These ligases are ubiquitously expressed, which can lead to on-target toxicities in healthy tissues. tandfonline.com Furthermore, cancer cells can develop resistance by downregulating or mutating the genes for VHL or CRBN, rendering the degraders ineffective. cullgen.comnih.gov
A major thrust of future research is to expand the toolbox of usable E3 ligases from the more than 600 estimated to exist in the human genome. icr.ac.uknih.gov The potential benefits are manifold:
Overcoming Resistance: Utilizing alternative E3 ligases, particularly those that are functionally essential for cell survival, could prevent tumors from evading therapy by simply turning off the ligase's expression. nih.govcullgen.com
Tissue and Tumor Specificity: Many E3 ligases have tissue-specific or tumor-enriched expression patterns. icr.ac.ukcullgen.com Exploiting these ligases could lead to the development of degraders that are active only in the desired cells, dramatically improving the therapeutic window. tandfonline.com
Expanding the Degradable Proteome: Not all target proteins are efficiently degraded when paired with VHL or CRBN. nih.gov Access to a wider array of E3 ligases could unlock the ability to degrade previously intractable targets.
Recent studies have demonstrated the feasibility of recruiting several novel E3 ligases, including DCAF15, DCAF16, KEAP1, RNF4, and the aryl hydrocarbon receptor (AhR) E3 ligase, for targeted protein degradation. icr.ac.uknih.gov Identifying new ligands for this expanded set of E3 ligases is a critical step, with chemoproteomic strategies playing a key role in discovering ligandable sites on these proteins. nih.gov
Integration of Computational Design and Artificial Intelligence for Optimized Conjugate Development
The design of an effective PROTAC is a complex, multi-variable problem involving the optimization of two distinct ligands and a linker to facilitate a stable and productive ternary complex. aganitha.ai Traditional, empirical approaches to this challenge are often laborious and time-consuming. nih.gov The integration of computational design and artificial intelligence (AI) is revolutionizing this process, enabling a more rational and efficient development of optimized conjugates. mdpi.comresearchgate.net
AI and machine learning (ML) models are being applied across the PROTAC design pipeline:
Predictive Modeling: Deep learning models can be trained on experimental data to predict the degradability of a potential PROTAC-target pair. aganitha.ai Machine learning can also predict the amenability of a protein to degradation based on its intrinsic features. nih.gov
Structure-Based Design: Molecular docking and molecular dynamics (MD) simulations are used to model the ternary complex (E3 ligase-PROTAC-target protein) with high precision. mdpi.comresearchgate.net These simulations provide crucial insights into the stability, spatial arrangement, and dynamic behavior of the complex, which are critical for efficient degradation. aganitha.ai This allows for the rational design of linkers with optimal length and geometry to facilitate favorable protein-protein interactions. mdpi.com
De Novo Design: Generative AI models can explore vast chemical spaces to design novel PROTAC structures, including new ligands for the target protein and appropriate linkers for a chosen E3 ligase binder. rsc.orgaganitha.airesearchgate.net
This iterative cycle of computational prediction followed by experimental validation significantly streamlines the discovery process, accelerating the identification of PROTAC candidates with desired potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
Development of Multi-Targeting or Conditional Degradation Strategies
To enhance therapeutic precision and overcome challenges like off-target effects, researchers are developing sophisticated strategies for multi-targeting and conditional protein degradation. nih.govresearchgate.net These approaches aim to control where and when a PROTAC is active.
Conditional degradation strategies include:
Spatially-Activated PROTACs: These are designed to be active only in specific tissues or cell types. One approach is to conjugate peptide-based PROTACs to monoclonal antibodies, creating "Antibody-PROTAC conjugates." core.ac.uk This leverages the antibody's ability to target specific cell-surface antigens, delivering the degrader payload selectively to the desired cells. core.ac.uk Another strategy uses pro-PROTACs that are activated by enzymes overexpressed in the tumor environment. researchgate.net
Temporally-Activated PROTACs: These allow for external control over the degradation process. Photoswitchable PROTACs, which incorporate light-sensitive linkers, are a prime example. core.ac.uk They can be turned "on" or "off" in a specific location and for a specific duration using light, offering precise spatiotemporal control. nih.govcore.ac.uk
Multi-targeting strategies involve designing single PROTAC molecules capable of degrading multiple proteins simultaneously. This can be achieved by using a promiscuous kinase inhibitor as the target-binding warhead, which can engage a large portion of the kinome. core.ac.uk Such multi-kinase degraders could be particularly useful in complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov
Advanced Characterization Techniques for Understanding Complex Biological Systems
A deep understanding of the mechanism of action—from binary and ternary complex formation to downstream cellular effects—is essential for the rational design of PROTACs. A suite of advanced biophysical and analytical techniques is being adapted and applied to characterize these complex systems. oxfordglobal.comdiva-portal.org
Key techniques and their applications include:
Binding and Kinetics Analysis: Methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-layer Interferometry (BLI) are used to measure the binding affinities and kinetics of the PROTAC with both the target protein and the E3 ligase individually (binary complexes) and together (ternary complex). oxfordglobal.comdrugtargetreview.com These techniques can also determine the cooperativity (α) of ternary complex formation, a key indicator of its stability. nih.gov
Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed 3D structural information of protein-PROTAC complexes at an atomic level. oxfordglobal.com Tandem mass spectrometry (MS/MS) techniques, including the use of different cations and fragmentation methods like ultraviolet photodissociation (UVPD), are being pioneered to elucidate the structures of the PROTAC molecules themselves and their degradation products. nih.govacs.org
Cellular Target Engagement and Specificity: To identify the full spectrum of proteins a PROTAC interacts with inside a living cell, new methods are being developed. ProtacID, a proximity-biotinylation approach based on BioID, can map PROTAC-proximal proteins, validating intended targets and revealing off-target interactions, including non-productive binding events where a protein is bound but not degraded. biorxiv.org Quantitative proteomics remains a cornerstone for quantifying the extent and selectivity of target protein degradation across the entire proteome. youtube.com
These advanced characterization tools provide critical feedback for medicinal chemists, enabling a more informed and efficient optimization cycle for developing safer and more effective degraders based on conjugates like E3 ligase Ligand-Linker Conjugate 44. diva-portal.org
Q & A
Basic Research Questions
Q. What are the critical considerations in synthesizing E3 ligase Ligand-Linker Conjugate 44 for target-specific degradation?
- Methodology :
- Linker Chemistry : Optimize linker length and flexibility (e.g., PEG units) to balance steric constraints and ternary complex formation. For PROTAC design, PEG4 linkers are common to ensure proper spatial alignment between the E3 ligase and the target protein .
- Stoichiometry : Confirm 1:1 molar ratios of ligand-to-linker conjugation using analytical HPLC and mass spectrometry to avoid heterogenous byproducts .
- Purification : Use reverse-phase chromatography to isolate high-purity conjugates (>98%) and validate via NMR (e.g., ¹H, ¹³C) and HRMS .
Q. How is the binding affinity between Conjugate 44 and its target E3 ligase characterized?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time kinetic parameters (e.g., KD, kon/koff) using immobilized E3 ligase (e.g., cereblon or VHL) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic binding parameters (ΔH, ΔS) to assess ligand specificity .
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map conformational changes in the E3 ligase upon conjugate binding .
Q. What experimental workflows validate the functional role of Conjugate 44 in PROTAC-mediated degradation?
- Methodology :
- Cell-Based Assays : Treat engineered cell lines (e.g., HEK293T) with Conjugate 44 and monitor target protein degradation via Western blot (e.g., FKBP12F36V or BET proteins) .
- Ubiquitination Assays : Use in vitro reconstitution systems with purified E1, E2, E3 ligases, and ubiquitin to confirm conjugate-induced polyubiquitination .
Advanced Research Questions
Q. How to design experiments to evaluate the degradation efficiency of Conjugate 44 across diverse cellular models?
- Methodology :
- Dose-Response Analysis : Titrate Conjugate 44 (1 nM–10 µM) and quantify degradation efficiency (DC50) using immunofluorescence or flow cytometry .
- Time-Course Studies : Track degradation kinetics (e.g., T1/2) and recovery post-washout to assess reversibility .
- Rescue Experiments : Co-treat with proteasome inhibitors (e.g., MG132) or E3 ligase competitors (e.g., free thalidomide) to confirm mechanism .
Q. What strategies address contradictory data in target engagement versus degradation outcomes?
- Methodology :
- Off-Target Profiling : Use thermal proteome profiling (TPP) or affinity pulldown-MS to identify non-specific interactions .
- Ternary Complex Stabilization Assays : Employ NanoBRET or AlphaScreen to measure cooperative binding between Conjugate 44, E3 ligase, and target protein .
- Data Normalization : Control for variable E3 ligase expression levels across cell lines using qPCR or proteomics .
Q. How to optimize linker chemistry for in vivo stability and tissue penetration?
- Methodology :
- Metabolic Stability Assays : Incubate Conjugate 44 with liver microsomes or plasma to assess degradation rates .
- Mass Spectrometry Imaging (MSI) : Quantify conjugate disposition in tissues (e.g., tumor vs. liver) to optimize linker hydrophilicity .
- Pharmacokinetic Modeling : Use compartmental models to correlate linker length (e.g., PEG2 vs. PEG4) with bioavailability .
Q. What advanced techniques resolve structural ambiguities in Conjugate 44-E3 ligase complexes?
- Methodology :
- Cryo-EM : Resolve ternary complex structures at near-atomic resolution to validate binding interfaces .
- Molecular Dynamics Simulations : Predict conformational flexibility of the linker and its impact on ternary complex formation .
Q. How to integrate Conjugate 44 with multi-omics datasets for mechanism-of-action (MOA) studies?
- Methodology :
- Proteomics : Combine TMT-labeled LC-MS/MS with CRISPR-Cas9 screens to map degradation pathways .
- Transcriptomics : Perform RNA-seq post-treatment to identify downstream effects on oncogenic pathways (e.g., MYC, NF-κB) .
- Data Integration : Use network pharmacology tools (e.g., Cytoscape) to link degradation targets with disease-relevant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
